[5-Acetamido-6-[5-acetamido-4-acetyloxy-2-(acetyloxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate
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Overview
Description
4-Methylumbelliferyl 4-Deoxy–D-chitobiose Peracetate is a chromogenic substrate used primarily for the detection of β-galactosidase activity. It is an analog of 4-methylumbelliferone that can be hydrolyzed by β-galactosidase to produce fluorescence . This compound is supplied as a white crystalline solid and can be stored at room temperature .
Preparation Methods
The synthetic route for 4-Methylumbelliferyl 4-Deoxy–D-chitobiose Peracetate involves the acetylation of 4-deoxy–D-chitobiose followed by the attachment of the 4-methylumbelliferyl group. The reaction conditions typically include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process . Industrial production methods may involve similar steps but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
4-Methylumbelliferyl 4-Deoxy–D-chitobiose Peracetate undergoes several types of chemical reactions:
Hydrolysis: The compound can be hydrolyzed by β-galactosidase to produce 4-methylumbelliferone, which fluoresces under UV light.
Oxidation and Reduction:
Scientific Research Applications
4-Methylumbelliferyl 4-Deoxy–D-chitobiose Peracetate is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl 4-Deoxy–D-chitobiose Peracetate involves its hydrolysis by β-galactosidase. The enzyme cleaves the glycosidic bond, releasing 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to quantify the enzyme activity, providing insights into the molecular targets and pathways involved in the process.
Comparison with Similar Compounds
4-Methylumbelliferyl 4-Deoxy–D-chitobiose Peracetate is unique due to its specific structure and the resulting fluorescence upon hydrolysis. Similar compounds include:
4-Methylumbelliferyl β-D-galactopyranoside: Another substrate for β-galactosidase, producing fluorescence upon hydrolysis.
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide: Used for detecting β-N-acetylglucosaminidase activity.
4-Methylumbelliferyl β-D-glucuronide: A substrate for β-glucuronidase, also producing fluorescence upon hydrolysis.
These compounds share the common feature of producing fluorescent products upon enzymatic hydrolysis, but they differ in their specific enzyme targets and applications .
Properties
Molecular Formula |
C34H42N2O16 |
---|---|
Molecular Weight |
734.7 g/mol |
IUPAC Name |
[5-acetamido-6-[5-acetamido-4-acetyloxy-2-(acetyloxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C34H42N2O16/c1-15-10-28(43)50-25-11-22(8-9-24(15)25)48-34-30(36-17(3)38)32(47-21(7)42)31(27(51-34)14-45-19(5)40)52-33-29(35-16(2)37)26(46-20(6)41)12-23(49-33)13-44-18(4)39/h8-11,23,26-27,29-34H,12-14H2,1-7H3,(H,35,37)(H,36,38) |
InChI Key |
GJGDIRLUTJXWBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(CC(O4)COC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C |
Origin of Product |
United States |
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